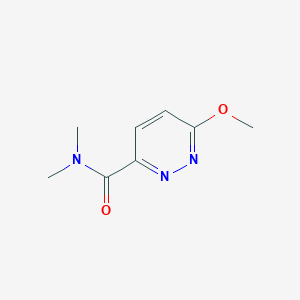![molecular formula C40H48O12 B13855690 Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl](/img/structure/B13855690.png)
Benzene, 1,3-bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene is an organic compound characterized by its complex structure, which includes multiple methoxymethoxy groups and a phenyl ethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene typically involves multiple steps, starting from simpler aromatic compounds. The process often includes:
Methoxymethylation: Introduction of methoxymethoxy groups to the aromatic ring.
Stilbene Formation: Formation of the ethenyl linkage between the aromatic rings.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and efficiency. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene can undergo various chemical reactions, including:
Oxidation: Conversion of methoxymethoxy groups to aldehydes or carboxylic acids.
Reduction: Hydrogenation of the ethenyl linkage to form saturated compounds.
Substitution: Replacement of methoxymethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and materials science.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene involves its interaction with specific molecular targets and pathways. The methoxymethoxy groups and the phenyl ethenyl moiety play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene: Similar in structure but with different substituents.
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene: Similar in structure but with different functional groups.
Uniqueness
1,3-Bis(methoxymethoxy)-5-[(1E)-2-[4-(methoxymethoxy)phenyl]ethenyl]-benzene is unique due to its specific arrangement of methoxymethoxy groups and the phenyl ethenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C40H48O12 |
|---|---|
Molecular Weight |
720.8 g/mol |
IUPAC Name |
1,3-bis(methoxymethoxy)-5-[(E)-2-[4-(methoxymethoxy)phenyl]ethenyl]benzene |
InChI |
InChI=1S/2C20H24O6/c2*1-21-13-24-18-8-6-16(7-9-18)4-5-17-10-19(25-14-22-2)12-20(11-17)26-15-23-3/h2*4-12H,13-15H2,1-3H3/b2*5-4+ |
InChI Key |
FFMUUDKVUPVWRP-FLYFVYFHSA-N |
Isomeric SMILES |
COCOC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OCOC)OCOC.COCOC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OCOC)OCOC |
Canonical SMILES |
COCOC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OCOC)OCOC.COCOC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OCOC)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


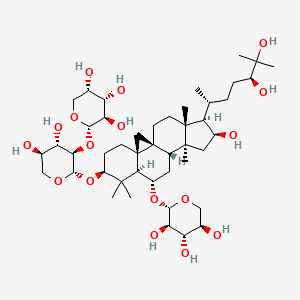
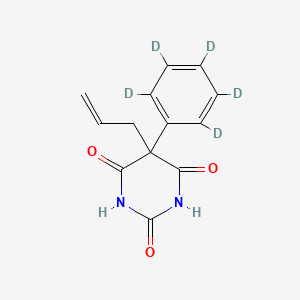
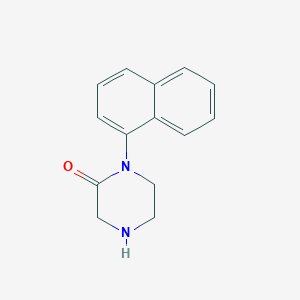
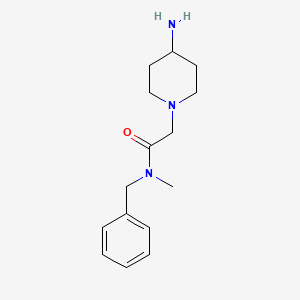

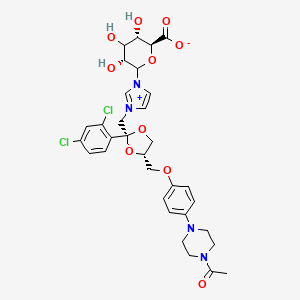
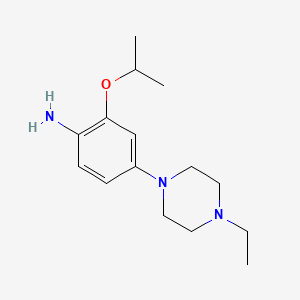
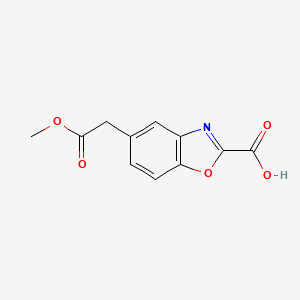
![1-isopropyl-2-methyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13855666.png)

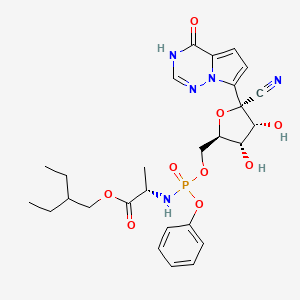

![Ethyl 1-(5-methylbenzo[d]oxazol-2-yl)piperidine-4-carboxylate](/img/structure/B13855681.png)
